MK8722

Description

Significance of AMPK as a Master Regulator of Energy Homeostasis

AMPK's significance extends beyond cellular energy balance to influence whole-body energy homeostasis. nih.govnih.gov It integrates hormonal and nutrient signals, impacting metabolic control in key tissues such as skeletal muscle, liver, adipose tissue, and the hypothalamus. nih.govnih.govfrontiersin.orgnih.gov Dysregulation of AMPK function is associated with various metabolic disorders, including insulin (B600854) resistance, obesity, and type 2 diabetes mellitus (T2DM). nih.govnih.govannualreviews.org Consequently, AMPK has long been recognized as a promising therapeutic target for these conditions. accscience.comfrontiersin.orgnih.govacs.org

Overview of AMPK Activation Strategies in Metabolic and Cellular Signaling

Strategies to modulate AMPK activity for therapeutic benefit have been explored extensively. These include both indirect and direct methods of activation. Indirect activators often work by altering cellular energy status, leading to increased AMP or ADP levels and subsequent AMPK activation. Metformin (B114582), a widely used T2DM medication, is considered an indirect AMPK activator, partly acting through the inhibition of mitochondrial complex 1. portlandpress.comaccscience.com Direct activators, on the other hand, bind directly to the AMPK enzyme complex, inducing conformational changes that enhance its activity and/or protect it from dephosphorylation. acs.orgnih.govresearchgate.net

Historical Context of Direct Allosteric AMPK Activators in Drug Discovery and Development

The pursuit of direct AMPK activators has been a significant area of drug discovery. Early direct activators, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), function as AMP mimetics after being phosphorylated intracellularly to ZMP. nih.govacs.orgnih.gov ZMP binds to the γ-subunit of AMPK, promoting allosteric activation. acs.orgnih.gov Another notable direct activator, A-769662, a thienopyridone (B2394442) derivative, was discovered by Abbott Laboratories and shown to allosterically activate AMPK, particularly complexes containing the β1 subunit, by binding to a site between the α and β subunits, known as the allosteric drug and metabolite (ADaM) site. nih.govresearchgate.netbiomolther.orgbiorxiv.orgnih.gov The identification of this binding site provided valuable structural insights for the design of new activators. nih.govnih.gov

Rationale for Investigating Systemic Pan-AMPK Activators like MK8722

While earlier activators demonstrated the potential of targeting AMPK, many exhibited limitations in potency, selectivity for specific AMPK isoforms, or systemic distribution. researchgate.netnih.govnih.gov AMPK exists as a heterotrimer composed of catalytic α (α1, α2), regulatory β (β1, β2), and nucleotide-sensing γ (γ1, γ2, γ3) subunits, allowing for the formation of 12 distinct complexes with tissue-specific expression patterns. portlandpress.combiomolther.orgnih.gov The rationale for investigating systemic pan-AMPK activators like this compound stems from the desire to broadly engage the diverse AMPK complexes across different tissues to potentially achieve more comprehensive metabolic benefits. nih.govnih.govmedchemexpress.comselleckchem.com Achieving systemic activation, particularly in tissues like skeletal muscle which plays a major role in glucose utilization, was considered crucial for improving glucose homeostasis. biomolther.orgnih.govsnmjournals.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound has focused on characterizing its properties as a potent, direct, allosteric pan-AMPK activator and exploring its effects in various biological contexts. nih.govnih.govmedchemexpress.comselleckchem.com Key objectives include understanding its mechanism of action, evaluating its efficacy in preclinical models of metabolic diseases, and investigating its impact on various cellular processes modulated by AMPK, such as glucose uptake, lipid metabolism, and autophagy. nih.govmedchemexpress.comselleckchem.comsnmjournals.orgnih.govthno.org Studies aim to elucidate the specific roles of different AMPK isoforms in mediating the effects of systemic activation and to identify potential therapeutic applications beyond metabolic disorders, such as in cancer research and antiviral strategies. nih.govthno.orgthno.orgnih.govresearchgate.netbiorxiv.orgnih.gov

Research Findings and Data on this compound

This compound is characterized as a potent, direct, allosteric activator capable of activating all 12 mammalian AMPK complexes. nih.govmedchemexpress.comselleckchem.com It activates pAMPK complexes with greater potency and magnitude compared to AMP. medchemexpress.com Although it shows higher affinity for β1-containing complexes, it is noted as a potent activator of β2 complexes as well. medchemexpress.com this compound binds to the ADaM site between the α and β subunits, similar to A-769662 and compound 991. researchgate.netbiorxiv.orgjci.org Its activation is synergistic with AMP, indicating distinct binding sites. medchemexpress.com

Preclinical studies in rodents and rhesus monkeys have investigated the effects of this compound. In these models, this compound-mediated AMPK activation in skeletal muscle led to robust, durable, and insulin-independent glucose uptake and glycogen (B147801) synthesis. nih.govalfa-chemistry.com This resulted in improvements in glycemia without inducing hypoglycemia. nih.govalfa-chemistry.com Studies in rats using 18F-FDG PET imaging demonstrated that this compound increased glucose uptake in skeletal muscles, correlating with lower blood glucose levels. snmjournals.org

Research has also explored the effects of this compound in specific disease models and cellular processes. In diet-induced obese mice, this compound improved glucose homeostasis. nih.gov Studies in human pancreatic cancer cells (PANC-1 and Patu8988) showed that this compound significantly inhibited cell proliferation, migration, and invasion in a dose-dependent manner. nih.gov Research in epithelial ovarian cancer (EOC) cells indicated that this compound inhibited malignant behaviors and influenced lipid metabolism by decreasing fatty acid synthase (FASN) expression, leading to lipid droplet accumulation. nih.govthno.orgnih.gov this compound was also found to initiate early-stage autophagy while inhibiting late-stage autophagy in EOC cells. nih.govthno.orgnih.gov Furthermore, this compound has shown antiviral activity against SARS-CoV-2 infection in vitro. biorxiv.org

While demonstrating beneficial metabolic effects, it has been observed that this compound can induce reversible cardiac hypertrophy and increase cardiac glycogen in preclinical species. portlandpress.comnih.govjci.orgalfa-chemistry.commdpi.com This finding highlights the complexity of systemic AMPK activation and the importance of understanding tissue-specific responses.

The half-maximal inhibitory concentration (IC50) of this compound has been reported in studies investigating its effects on cancer cell proliferation. For example, in human ovarian cancer cell lines, the IC50 values ranged from 35.47 to 47.89 μg/mL. nih.govthno.org

Below is a summary of some research findings related to this compound's effects on cell proliferation:

| Cell Line (Human) | Effect of this compound | IC50 (μg/mL) | Source |

| A2780 (Ovarian) | Inhibited proliferation | 35.47 | nih.govthno.org |

| OV90 (Ovarian) | Inhibited proliferation | 36.44 | nih.govthno.org |

| SKOV3 (Ovarian) | Inhibited proliferation | 47.89 | nih.govthno.org |

| PANC-1 (Pancreatic) | Inhibited proliferation | Dose-dependent | nih.gov |

| Patu8988 (Pancreatic) | Inhibited proliferation | Dose-dependent | nih.gov |

Another study examined the effects of this compound on glucose uptake in primary human skeletal myocytes. Similar to insulin, this compound treatment resulted in a dose-dependent increase in 2-deoxy-D-glucose (2DG) uptake. alfa-chemistry.com Unlike insulin, this compound treatment also significantly increased intracellular pACC, an indicator of AMPK activation. alfa-chemistry.com

| Treatment | 2DG Uptake Increase (Fold) | Intracellular pACC Increase | Source |

| This compound (Primary human skeletal myocytes) | Up to 3-fold (dose-dependent) | Significant increase | alfa-chemistry.com |

| Insulin (Primary human skeletal myocytes) | Dose-dependent | No significant increase | alfa-chemistry.com |

These findings underscore the potential of this compound as a research tool to dissect the multifaceted roles of AMPK in various physiological and pathological processes.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

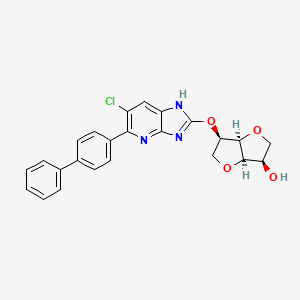

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNBTZLYOOAGA-UGESXGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-71-1 | |

| Record name | MK-8722 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action and Cellular Signaling Pathways of Mk8722

Direct Allosteric Activation of AMPK Complexes by MK8722

This compound functions as a direct allosteric activator of AMPK. This means it binds to a site on the AMPK enzyme complex distinct from the active site where ATP and substrate bind, inducing a conformational change that increases the enzyme's catalytic activity medchemexpress.comglpbio.combiologists.com.

Binding Site Analysis: Allosteric Drug and Metabolite (AdAM) Site Interaction

This compound binds to the Allosteric Drug and Metabolite (AdAM) site on the AMPK complex biologists.commdpi.combiorxiv.orgresearchgate.net. This site is located between the kinase domain (KD) of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit mdpi.comresearchgate.net. Binding to the AdAM site can activate AMPK through direct allosteric activation or by protecting it from dephosphorylation mdpi.com. The interaction at the AdAM site is regulated in part by the phosphorylation status of a specific residue (β1-S108) in the β-CBM biorxiv.orgresearchgate.net.

Differential Activation Profile Across AMPK Isoforms (α1β1γ1, α2β2γ1, α2β2γ2, etc.)

AMPK exists as 12 distinct heterotrimeric complexes in mammals, formed by combinations of α (α1, α2), β (β1, β2), and γ (γ1, γ2, γ3) subunits nih.govresearchgate.net. This compound is notable for its ability to activate all 12 mammalian AMPK complexes medchemexpress.comglpbio.comselleckchem.comnih.govmdpi.com. While it activates all complexes, this compound exhibits a higher affinity for β1-containing AMPK complexes compared to β2-containing complexes medchemexpress.comglpbio.comresearchgate.net. Despite this, it is reported to be the most potent activator of β2 complexes identified to date medchemexpress.comglpbio.com.

The following table summarizes the differential activation profile of this compound across different AMPK complexes based on reported EC50 values:

AMPK Complex Activation by this compound

| AMPK Complex | EC50 Range (nM) | Relative Activation Magnitude vs. AMP |

| β1-containing | ~1 to 6 medchemexpress.comglpbio.com | ~4 to 24-fold medchemexpress.comglpbio.com |

| β2-containing | ~15 to 63 medchemexpress.comglpbio.com | ~4 to 24-fold medchemexpress.comglpbio.com |

| All 12 complexes | ~1 to 60 medchemexpress.comglpbio.com | Increased potency and magnitude medchemexpress.comglpbio.com |

Synergistic Activation with Endogenous AMP

This compound and endogenous AMP can synergistically activate AMPK medchemexpress.comglpbio.comresearchgate.net. This synergy indicates that they act at distinct sites on the AMPK complex medchemexpress.comglpbio.com. AMP binds to the γ-subunit, primarily at CBS sites 1, 3, and 4, promoting Thr172 phosphorylation by upstream kinases like LKB1 and inhibiting dephosphorylation frontiersin.orgbiologists.com. The synergistic effect suggests that simultaneous binding of this compound to the AdAM site and AMP to the γ-subunit induces a more potent activation state than either ligand alone medchemexpress.comglpbio.comresearchgate.netresearchgate.net.

Downstream Molecular Targets and Phosphorylation Events Induced by this compound-mediated AMPK Activation

Activated AMPK phosphorylates various downstream targets, regulating numerous metabolic pathways mdpi.comnih.gov. This compound-mediated AMPK activation leads to phosphorylation events on key substrates involved in lipid metabolism and autophagy.

Phosphorylation of Acetyl-CoA Carboxylase (ACC) and Raptor

Acetyl-CoA Carboxylase (ACC) and Raptor (regulatory-associated protein of mTOR) are well-established downstream targets of AMPK mdpi.comnih.govwhiterose.ac.uk. This compound treatment induces the phosphorylation of ACC and Raptor researchgate.netmdpi.comnih.gov. Phosphorylation of ACC by AMPK, typically at Ser79 on ACC1, inhibits its activity, thereby reducing fatty acid synthesis mdpi.comnih.govbiorxiv.orgpnrjournal.com. Phosphorylation of Raptor by AMPK, specifically at Ser792, inhibits the mechanistic target of rapamycin (B549165) complex-1 (mTORC1) pathway, which plays a crucial role in cell growth and metabolism mdpi.comnih.govbiorxiv.org. Studies have shown that this compound treatment in various cell lines, such as HepG2 and HeLa cells, leads to increased levels of phosphorylated ACC researchgate.netresearchgate.net. The effect of this compound on ACC phosphorylation at Ser80 and Raptor phosphorylation at Ser792 has been demonstrated, although the magnitude of phosphorylation on these sites can vary compared to other AMPK activators biologists.comwhiterose.ac.uk.

Data on the effect of this compound on ACC and Raptor phosphorylation:

Effect of this compound on ACC and Raptor Phosphorylation

| Target Protein | Phosphorylation Site | Effect of this compound Treatment | Notes |

| ACC | Ser79/Ser80 biologists.commdpi.combiorxiv.org | Increased phosphorylation | Observed in HepG2, HeLa, and U2OS cells researchgate.netresearchgate.netmdpi.com. Inhibits fatty acid synthesis nih.govbiorxiv.org. |

| Raptor | Ser792 biologists.commdpi.combiorxiv.org | Increased phosphorylation | Observed in U2OS cells mdpi.com. Inhibits mTORC1 pathway nih.govbiorxiv.org. |

Modulation of ULK1 Phosphorylation and its Implications for Autophagy Regulation

AMPK is a known regulator of autophagy, a cellular process involving the degradation and recycling of cellular components thno.orgnih.govresearchgate.net. Unc-51 like autophagy activating kinase 1 (ULK1) is a key protein in the initiation of autophagy, and its activity is regulated by phosphorylation by both mTORC1 and AMPK nih.gov. While mTORC1 inhibits ULK1 by phosphorylating it at Ser757, AMPK activates ULK1 by phosphorylating it at sites such as Ser317 and Ser777 nih.gov.

Research indicates that this compound can influence autophagy. One study suggests that this compound initiates early-stage autophagy nih.govresearchgate.net. However, the same study also found that this compound inhibits late-stage autophagy by blocking autophagosome-lysosome fusion nih.govresearchgate.net. This complex modulation of autophagy by this compound appears to be linked to its effect on lipid metabolism, specifically through the downregulation of fatty acid synthase (FASN) nih.govresearchgate.net. The precise phosphorylation events on ULK1 directly induced by this compound-activated AMPK and their specific roles in the observed biphasic effect on autophagy require further detailed investigation.

Impact on Cellular Metabolic Reprogramming

This compound significantly influences cellular metabolic processes, notably impacting lipid and glucose metabolism through mechanisms linked to its activation of AMPK and interaction with specific metabolic enzymes.

Regulation of Lipid Metabolism, including Fatty Acid Synthase (FASN) Expression and Lipid Droplet Accumulation

This compound has been shown to induce a reprogramming of lipid metabolism, a process that is dependent on Fatty Acid Synthase (FASN) thno.orgnih.govresearchgate.netnih.gov. Studies have demonstrated that this compound targets and decreases the expression levels of FASN thno.orgnih.govresearchgate.netnih.gov. This reduction in FASN expression leads to the accumulation of lipid droplets within cells thno.orgnih.govresearchgate.netnih.gov. The molecular docking results suggest that FASN could be a direct target of this compound thno.org. This FASN-dependent metabolic shift plays a crucial role in the downstream effects of this compound, particularly in the context of autophagy regulation nih.govresearchgate.netnih.gov.

Influence on Glucose Uptake and Glycogen (B147801) Synthesis in Target Tissues

This compound-mediated AMPK activation in skeletal muscle has been shown to induce robust, durable, and insulin-independent glucose uptake and glycogen synthesis alfa-chemistry.comnih.govunirioja.es. These effects contribute to improvements in glycemia without leading to hypoglycemia in rodent and rhesus monkey models alfa-chemistry.comnih.govunirioja.es. In primary human skeletal myocytes, this compound treatment, even in the absence of insulin (B600854), produced a dose-dependent increase in 2-deoxy-D-glucose uptake alfa-chemistry.com. This highlights the compound's ability to promote glucose uptake independent of insulin signaling alfa-chemistry.comnih.govunirioja.es. Concomitantly, this compound has been associated with increased cardiac glycogen accumulation alfa-chemistry.comnih.govunirioja.es.

Crosstalk with Other Signaling Networks

The effects of this compound are not confined to isolated pathways; it engages in crosstalk with other critical cellular signaling networks, influencing processes like autophagy through interactions with pathways such as PI3K/AKT/mTOR and components of the SNARE complex.

PI3K/AKT/mTOR Pathway Interactions in Autophagy Regulation

Research indicates that this compound plays a role in activating upstream autophagy signaling via the PI3K/AKT/mTOR pathway thno.orgnih.govresearchgate.netnih.gov. While this compound activates early-stage autophagy, it simultaneously inhibits late-stage autophagy nih.govresearchgate.netnih.gov. Western blotting analysis revealed that this compound treatment leads to decreased expression levels of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) in a dose-dependent manner researchgate.net. This suggests that although the upstream PI3K/AKT/mTOR pathway is influenced, this compound's primary inhibitory effect on autophagy occurs downstream researchgate.net.

Engagement with SNARE Complexes (e.g., STX17-SNAP29-VAMP8) in Autophagosome-Lysosome Fusion

A key mechanism by which this compound inhibits late-stage autophagy is by blocking the fusion of autophagosomes with lysosomes thno.orgnih.govresearchgate.netnih.gov. This inhibition of autophagosome-lysosome fusion is achieved by disrupting the interaction of FASN with the SNARE complexes, specifically the STX17-SNAP29-VAMP8 complex nih.govresearchgate.netnih.gov. Immunofluorescence and gene silencing studies have revealed that this compound prevents the formation of the STX17-SNAP29-VAMP8 complex, which is essential for this fusion process researchgate.net. The absence of co-localization between STX17 and VAMP8 in this compound-treated cells, despite increased individual protein abundance, further supports that this compound disrupts autophagosome-lysosome fusion by preventing the assembly of this SNARE complex researchgate.net.

This compound is a small-molecule compound that acts as an activator of AMP-activated protein kinase (AMPK) nih.govthno.orgnih.govcaymanchem.comcaymanchem.com. It has been investigated for its potential therapeutic effects in various disease models, particularly in the context of cancer researchgate.netresearchgate.netnih.govdovepress.com.

Biological Activities and Therapeutic Potential of Mk8722 in Disease Models

Oncological Research Applications of MK8722

Cell Cycle Arrest Induction (e.g., G2 Phase)

Potential as an Autophagy/Mitophagy Inhibitor in Cancer Therapy

This compound has shown potential as an autophagy/mitophagy inhibitor, particularly in the context of cancer therapy nih.govthno.orgresearchgate.netnih.gov. Autophagy is a cellular process that can contribute to the resistance of cancer cells to chemotherapy nih.govthno.org.

Research in epithelial ovarian cancer (EOC) cells demonstrated that this compound activates early-stage autophagy while inhibiting late-stage autophagy nih.govthno.orgresearchgate.netnih.gov. This inhibition of late-stage autophagy occurs by blocking autophagosome-lysosome fusion nih.govresearchgate.netnih.gov. The mechanism involves FASN-dependent reprogramming of lipid metabolism and inhibiting the interaction of FASN with SNARE complexes (STX17-SNP29-VAMP8) nih.govresearchgate.netnih.gov. Transmission electron microscopy has revealed the presence of autophagosome-affected mitochondria in this compound-treated cells, suggesting an influence on mitophagy nih.govresearchgate.net. These findings suggest that using this compound could be a strategy for treating EOC and potentially other cancers by acting as an autophagy/mitophagy inhibitor nih.govthno.orgresearchgate.netnih.gov.

Metabolic Disorder Investigations

Beyond its potential in cancer, this compound has also been investigated for its effects on metabolic disorders, particularly type 2 diabetes mellitus, owing to its role as an AMPK activator. caymanchem.commedchemexpress.comtargetmol.commdpi.comjci.orgresearchgate.netresearchgate.netnih.gov.

Anti-hyperglycemic Efficacy in Models of Type 2 Diabetes Mellitus (T2DM)

This compound has demonstrated anti-hyperglycemic efficacy in models of T2DM caymanchem.commedchemexpress.comtargetmol.commdpi.comjci.orgresearchgate.netresearchgate.netnih.gov.

Studies in db/db mice, a model for leptin receptor-deficient T2DM, have shown that once-daily administration of this compound results in a dose-dependent lowering of ambient blood glucose medchemexpress.comtargetmol.comresearchgate.netresearchgate.net. On treatment day 12, glucose reductions with this compound treatment were comparable to those observed with the PPARγ agonist BRL49653 medchemexpress.comtargetmol.comresearchgate.net. Unlike BRL49653, this compound's glucose-lowering action occurred without significant effects on body weight medchemexpress.comtargetmol.com.

Chronic efficacy without tachyphylaxis has also been observed in other dysmetabolic and diabetic rodent models medchemexpress.comtargetmol.com. This efficacy is associated with trough this compound plasma levels comparable to concentrations required for acute stimulation of skeletal muscle glucose uptake medchemexpress.comtargetmol.com. Chronic this compound dosing in mice has also been shown to increase muscle Glut4 protein levels, which may contribute to its efficacy medchemexpress.comtargetmol.com.

In an oral glucose tolerance test (oGTT) in eDIO mice (a model of insulin (B600854) resistance/prediabetes), this compound dose-dependently lowered fasting glucose and the glycemic excursion following a glucose challenge nih.gov. These effects were confirmed not to be due to reduced glucose absorption nih.gov.

This compound, as an AMPK activator, increases glucose uptake in skeletal myotubes ex vivo in an AMPK-dependent but insulin-independent manner mdpi.comjci.org. In diet-induced obese (DIO) mice, this compound increased pAMPK levels and stimulated glucose uptake in skeletal muscle, potently reducing hyperglycemia, hyperinsulinemia, and insulin resistance jci.org.

Here is a table summarizing the effects of this compound on blood glucose in db/db mice:

| Treatment Group | Ambient Blood Glucose Reduction (Day 12) |

| This compound (30 mpk/day) | Comparable to BRL49653 (3 mpk/day) |

| BRL49653 (3 mpk/day) |

Glucose Lowering in Leptin Receptor-Deficient Models

Chronic antihyperglycemic efficacy of this compound has been evaluated in db/db mice, a model for leptin receptor-deficient type 2 diabetes mellitus (T2DM). targetmol.comglpbio.commedchemexpress.comglpbio.com Once-daily administration of this compound resulted in a dose-dependent lowering of ambient blood glucose. targetmol.comglpbio.commedchemexpress.com On day 12 of treatment, glucose reductions observed with this compound (30 mpk/day) were comparable to those seen with the PPARγ agonist BRL49653 (3 mpk/day) or rosiglitazone (B1679542) (3 mpk/day). targetmol.comglpbio.commedchemexpress.comglpbio.com A consistent finding across studies is that the glucose-lowering action of this compound occurs without significant effects on body weight, unlike some other treatments. targetmol.comglpbio.commedchemexpress.comglpbio.com Chronic efficacy without tachyphylaxis has also been observed in other dysmetabolic and diabetic rodent models. targetmol.comglpbio.commedchemexpress.comglpbio.com The efficacy in these models is associated with trough this compound plasma levels that are comparable to the concentrations required for acute stimulation of skeletal muscle glucose uptake. targetmol.comglpbio.commedchemexpress.comglpbio.com

Table 1: Glucose Lowering Effect of this compound in db/db Mice

| Treatment Group | Dose (mpk/day) | Effect on Ambient Blood Glucose (Day 12) | Effect on Body Weight |

| Vehicle | - | - | - |

| This compound | 30 | Dose-dependent lowering | No significant effect |

| BRL49653 (PPARγ agonist) | 3 | Comparable lowering to this compound (30 mpk) | Not specified |

| Rosiglitazone (PPARγ agonist) | 3 | Comparable lowering to this compound (30 mpk) | Not specified |

*(Data compiled from targetmol.comglpbio.commedchemexpress.comglpbio.com)

Influence on Muscle Glut4 Protein Levels

Chronic administration of this compound in mice has been shown to increase muscle Glut4 protein levels. targetmol.comglpbio.commedchemexpress.comglpbio.comselleckchem.com This increase in Glut4 protein is considered a possible contributor to the observed glucose-lowering efficacy of this compound. targetmol.comglpbio.commedchemexpress.comglpbio.com

Research into Hepatic Lipid Accumulation and Fibrosis Reduction

Preclinical evidence suggests that this compound can reduce hepatic lipid accumulation and fibrosis. researchgate.net Modulating lipid metabolism is considered beneficial for fibrosis. researchgate.net AMPK activation, which is the primary mechanism of action for this compound, is known to play a pivotal role in governing lipid metabolism in the liver. ijbs.comfrontiersin.org Upon activation, AMPK inhibits anabolic pathways involved in lipid synthesis and stimulates catabolic pathways like fatty acid oxidation, leading to a reduction in lipid accumulation in hepatocytes. ijbs.comfrontiersin.org AMPK activation has been reported to prevent the proteolytic processing of SREBP, thereby inhibiting the expression of key enzymes in fatty acid and triglyceride synthesis. ijbs.com

Peripheral Microvascular Perfusion and Blood Pressure Modulation

While research specifically on this compound's direct impact on peripheral microvascular perfusion and blood pressure modulation is less detailed in the provided snippets, related studies on other pan-AMPK activators like O304 offer insights into the potential effects of AMPK activation in this area. Pan-AMPK activators have been shown to improve peripheral microvascular perfusion and reduce blood pressure in animal models and patients with type 2 diabetes. researchgate.netnih.govresearchgate.net AMPK activation in endothelial and smooth muscle cells is associated with increased vasodilation and microvascular perfusion in muscle, as well as reduced blood pressure. nih.gov

Antiviral Research: Focus on SARS-CoV-2 Infection

Research has explored the antiviral activity of this compound, particularly in the context of SARS-CoV-2 infection. biorxiv.org

Inhibition of Viral Replication in Cellular Models

This compound has demonstrated efficient inhibition of infection by Alpha and Omicron variants of SARS-CoV-2 in cellular models, specifically in Vero76 and human bronchial epithelial Calu-3 cells, at micromolar concentrations. biorxiv.org This antiviral effect was observed even when this compound was applied post-exposure. biorxiv.org AMPK activation, the mechanism by which this compound acts, can inhibit SARS-CoV-2 entry in cells. mdpi.com Furthermore, AMPK activation initiates a second antiviral mechanism by blocking SARS-CoV-2 replication in certain cell lines. mdpi.com

Restoration of Autophagic Flux in Infected Cells

A key mechanism contributing to this compound's antiviral activity against SARS-CoV-2 is the restoration of autophagic flux. biorxiv.org SARS-CoV-2 infection is known to manipulate host cell processes, including autophagy, which it can hijack to support its replication. biorxiv.orgresearchgate.netnih.govmdpi.com SARS-CoV-2 infection has been shown to block autophagic flux by affecting proteins involved in autophagosome-lysosome fusion. researchgate.netnih.gov By restoring autophagic flux, this compound can redirect newly synthesized viral proteins for degradation. biorxiv.org Additionally, this compound treatment has been shown to increase the type I interferon (IFN-I) response, which is part of the host's antiviral defense. biorxiv.org

Table 2: Antiviral Effects of this compound against SARS-CoV-2 in Cellular Models

| Cellular Model | SARS-CoV-2 Variant | This compound Concentration | Observed Effect | Proposed Mechanism |

| Vero76 cells | Alpha, Omicron | Micromolar | Efficient inhibition of infection | Restoration of autophagic flux, reduction in lipid metabolism, increased IFN-I response biorxiv.org |

| Human bronchial epithelial Calu-3 cells | Alpha, Omicron | Micromolar | Efficient inhibition of infection | Restoration of autophagic flux, reduction in lipid metabolism, increased IFN-I response biorxiv.org |

Enhancement of Type I Interferon (IFN-I) Response

Research indicates that this compound treatment can increase the type I interferon (IFN-I) response. asm.orgbiorxiv.orgdntb.gov.ua Studies investigating the antiviral activity of this compound against SARS-CoV-2 in vitro have shown that this direct AMPK activator efficiently inhibited infection of Alpha and Omicron variants in Vero76 and human bronchial epithelial Calu-3 cells at micromolar concentrations. asm.orgbiorxiv.orgdntb.gov.ua This inhibition was linked to the restoration of autophagic flux and a reduction in lipid metabolism, both of which are pathways downstream of AMPK activation. asm.orgdntb.gov.uahypothes.is Furthermore, this compound treatment was found to increase the IFN-I response. asm.orgbiorxiv.orgdntb.gov.ua Notably, treatment with this compound even after infection was sufficient to inhibit viral replication and restore the IFN-I response. asm.orgbiorxiv.orgdntb.gov.uaasm.org

Impact on Host Lipid Metabolism in Viral Infection

This compound's antiviral activity against SARS-CoV-2 is closely associated with its impact on host lipid metabolism. asm.orgdntb.gov.uaasm.org SARS-CoV-2 infection can hijack cellular processes and accumulate lipid droplets, which serve as "viral factories" to support replication. asm.orgdntb.gov.ua By activating AMPK, this compound suppresses energy-consuming pathways such as lipid synthesis. asm.orgdntb.gov.ua Data suggests that this compound-induced AMPK activation disrupts lipid metabolism through the inhibition of acetyl-CoA carboxylase (ACC), specifically ACC1, which helps mitigate the establishment of a virus-favorable lipid environment. asm.orgnih.govacu.edu.au This reduction in lipid metabolism, alongside the restoration of autophagic flux, contributes to the inhibition of viral replication. asm.orgdntb.gov.uahypothes.isasm.org

Studies have also shown that this compound strongly inhibited Herpes simplex virus type 1 (HSV-1) replication in endothelial cells. nih.govacu.edu.au This inhibition was linked to a persistent phosphorylation of AMPK downstream targets, including ACC and Raptor, leading to impaired ACC1-mediated lipid synthesis and inhibition of the mTOR complex-1 (mTORC1) pathway. nih.govacu.edu.au Blocking mTOR or downregulating ACC1 also decreased HSV-1 replication, suggesting that this compound's antiviral effect against HSV-1 is likely mediated via mTORC1 and ACC1 inhibition. nih.govacu.edu.au

Neurobiological and Pain Research

AMPK has emerged as a potential therapeutic target for pain due to its ability to inhibit signaling pathways like mechanistic target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK), which are linked to pain promotion after injury. nih.govresearchgate.netnih.gov this compound has been investigated in the context of neurobiological and pain research, particularly concerning its effects on dorsal root ganglion (DRG) neurons and its modulation of pain hypersensitivity. nih.govresearchgate.netnih.govcaymanchem.combiocompare.com

Activation of AMPK in Dorsal Root Ganglion (DRG) Neurons

This compound is known to activate AMPK in primary mouse dorsal root ganglia (DRG) neurons. caymanchem.combiocompare.com Studies have demonstrated that this compound, a direct AMPK activator, stimulates AMPK in DRG neuron cultures. nih.govresearchgate.netnih.gov This activation is concentration-dependent, with effects observed at concentrations such as 0.1 and 10 µM, leading to increased levels of phosphorylated acetyl-CoA carboxylase 1 (Acc1), a downstream target of AMPK. caymanchem.combiocompare.com Direct and indirect AMPK activators have been shown to stimulate AMPK in DRG neuron cultures to a similar degree. nih.govresearchgate.netnih.gov However, incision, a model of surgical pain, has been shown to decrease phosphorylated AMPK (p-AMPK) in DRG. nih.govresearchgate.netnih.gov

Modulation of Mechanical Hypersensitivity and Hyperalgesic Priming

Research has explored the effects of this compound on mechanical hypersensitivity and hyperalgesic priming in pain models. Hyperalgesic priming is a form of neuronal plasticity that contributes to the development of persistent pain states. nih.govresearchgate.netnih.gov Studies in mice have shown that local treatment with this compound, a direct AMPK activator, did not affect acute mechanical hypersensitivity induced by incision. nih.gov However, this compound treatment was found to attenuate hyperalgesic priming in both male and female mice. nih.govresearchgate.netnih.gov

In a model of chemotherapy-induced peripheral neuropathy (CIPN) caused by paclitaxel, this compound (30 mg/kg) had no effect on mechanical hypersensitivity in either prevention or reversal treatment paradigms. nih.gov Despite this, this compound did attenuate hyperalgesic priming in both male and female mice in this CIPN model. nih.gov

Comparison with Indirect AMPK Activators in Pain Models

Comparisons have been made between the effects of direct AMPK activators like this compound and indirect AMPK activators such as metformin (B114582) and narciclasine (B1677919) in pain models. Indirect activators, like metformin, work by upregulating upstream kinases such as liver kinase B1 (LKB1), which then phosphorylate and activate AMPK. nih.govresearchgate.netnih.gov Direct activators, like this compound, bind directly to AMPK to allosterically increase its activity. nih.govresearchgate.net

Studies have shown that indirect AMPK activators (metformin and narciclasine) were able to reduce mechanical hypersensitivity and block hyperalgesic priming in incision-induced pain models. nih.govresearchgate.netiasp-pain.org In contrast, direct AMPK activators, including this compound and ZLN-024, primarily blocked hyperalgesic priming but had little effect on acute mechanical hypersensitivity. nih.govresearchgate.netiasp-pain.org This difference in efficacy regarding acute hypersensitivity may be related to the decrease in p-AMPK in DRG caused by injury. nih.govresearchgate.net Direct allosteric modulators are thought to rely on phosphorylated AMPK for their activity, so a decrease in p-AMPK could reduce their effectiveness in increasing AMPK activation unless upstream phosphorylation is also increased. nih.gov Indirect activators, by promoting upstream phosphorylation, may be more effective in driving increased p-AMPK under these conditions. nih.gov

Despite the behavioral differences in modulating acute hypersensitivity, both direct and indirect AMPK activators stimulated AMPK in DRG neuron cultures to a similar degree in vitro. nih.govresearchgate.netnih.gov

Preclinical Research Methodologies and in Vivo Model Systems

In Vitro Cellular and Biochemical Assays

In vitro studies are crucial for understanding the direct effects of MK8722 on cellular processes, signaling pathways, and molecular targets. These assays provide detailed insights into the compound's biological activities before progression to in vivo models.

Cell Proliferation, Migration, Invasion, and Apoptosis Assays (e.g., CCK-8, Colony Formation, Transwell, Flow Cytometry)

Studies investigating the effects of this compound on cancer cells have frequently utilized assays to measure key malignant behaviors. For instance, the CCK-8 assay has been employed to assess the impact of this compound on the proliferation of human ovarian cancer cell lines, including A2780, OV90, and SKOV3. These studies demonstrated that this compound inhibited the growth of these cells in a concentration-dependent manner, with reported half-maximal inhibitory concentration (IC50) values of 35.47, 36.44, and 47.89 μg/mL for A2780, OV90, and SKOV3 cells, respectively thno.org.

Colony formation assays have also been used to evaluate the long-term effect of this compound on the reproductive integrity of cancer cells, showing that this compound inhibited colony formation in ovarian cancer cells thno.org.

The impact of this compound on cell migration and invasion, critical processes in cancer metastasis, has been assessed using methods such as real-time cellular analysis, cell migration assays, and Transwell assays. These studies have shown that this compound significantly inhibited the migration and invasion of human pancreatic cancer cell lines (PANC-1 and PaTu 8988) in a dose-dependent manner caymanchem.comlcsciences.comnih.govresearchgate.net. Similar inhibitory effects on migration have been observed in ovarian cancer cells thno.org.

Flow cytometry analysis has been utilized to investigate the induction of apoptosis and cell cycle arrest by this compound. Studies in pancreatic cancer cells demonstrated that this compound induced apoptosis and caused cell cycle arrest at the G2 phase when used at a concentration of 50 µM caymanchem.comnih.govresearchgate.net. Flow cytometry has also been used to assess cellular reactive oxygen species (ROS) levels in this compound-treated cells thno.org.

Western Blotting for Protein Phosphorylation and Expression Analysis (e.g., pAMPK, pACC)

Western blotting is a fundamental technique used to analyze the expression and phosphorylation status of key proteins involved in the cellular pathways targeted by this compound, particularly those related to AMPK activation and downstream effects. This compound is known to activate AMPK, and this activation is typically monitored by assessing the phosphorylation of AMPK at threonine 172 (pAMPKThr172) nih.govresearchgate.netasm.org.

A primary downstream target of activated AMPK is acetyl-CoA carboxylase (ACC), which is phosphorylated and inhibited by AMPK. Western blotting for phosphorylated ACC (pACC) at serine 79 (pACCSer79) is commonly used as a reliable indicator of AMPK activity caymanchem.comnih.govresearchgate.netasm.orgresearchgate.netnih.gov. Studies have shown that this compound treatment leads to increased levels of pAMPK and pACC in various cell lines, including HepG2 and HeLa cells, as well as primary mouse dorsal root ganglia (DRG) caymanchem.comresearchgate.net. The effects on pACC formation in HeLa cells treated with this compound, with and without the AMPK inhibitor Compound C, have been analyzed using electrochemiluminescence (ECL) units from the MSD assay researchgate.net.

Western blotting has also been used to analyze the expression levels of other proteins influenced by this compound, such as fatty acid synthase (FASN), which has been shown to be downregulated by this compound in a concentration-dependent manner in ovarian cancer cells thno.orgnih.gov. Additionally, this technique has been employed to examine the expression of autophagy-associated proteins like LC3B-II, p62/SQSTM1, BECN1, ATG7, and LAMP2, as well as upstream autophagy regulators such as PI3K, AKT, and mTOR, and their phosphorylated forms (p-PI3K, p-AKT, p-mTOR) nih.govnih.govthno.org. Western blots have also been used to assess the phosphorylation of ULK1 at S555 and the expression of p62 as markers of autophagy initiation asm.org.

Immunofluorescence and Transmission Electron Microscopy for Autophagy Assessment

Autophagy, a cellular degradation process, is influenced by AMPK activation. Immunofluorescence and transmission electron microscopy (TEM) are valuable tools for assessing different stages of autophagy.

Immunofluorescence has been used to visualize the localization and interaction of proteins involved in autophagy. For example, the co-localization of STX17 and VAMP8, components of the SNARE complexes crucial for autophagosome-lysosome fusion, has been examined by immunofluorescence in cells treated with this compound researchgate.net. This technique, along with gene silencing, has revealed that this compound's effect on late-stage autophagy is achieved by inhibiting the interaction of FASN with the SNARE complexes STX17-SNP29-VAMP8 nih.govnih.govthno.orgresearchgate.netresearchgate.net. Immunofluorescence has also been used in conjunction with transient transduction of EGFP-LC3 to observe autophagic vesicles nih.gov.

Transmission electron microscopy provides ultrastructural details of cellular components, allowing for the direct visualization of autophagosomes, autolysosomes, and other organelles involved in autophagy. TEM studies have revealed the presence of autophagosome-affected mitochondria and an increase in lipid droplets in this compound-treated ovarian cancer cells nih.govnih.govthno.orgresearchgate.net. The absence or minimal presence of autophagic lysosomes in these cells after this compound treatment suggests a blockage in the later stages of autophagy nih.gov.

Molecular Docking and Protein Binding Studies

Molecular docking and protein binding studies are computational and experimental approaches used to understand how this compound interacts with its target proteins at a molecular level.

Molecular docking simulations have been performed to predict the binding mode and affinity of this compound to potential targets. For instance, molecular docking using AutoDock Vina has been conducted with the 3D protein structure of FASN to suggest that FASN could be a target of this compound nih.gov. The SDF file containing the 3D structure of this compound (PubChem CID: 89558344) has been used for pharmacophore matching against protein target libraries thno.orgresearchgate.net.

Experimental protein binding studies, such as those assessing the interaction of compounds with DNA or proteins using spectroscopic methods, are also relevant in the broader context of understanding compound-target interactions rsc.org. While not specifically detailed for this compound binding to AMPK in the provided snippets beyond its classification as an allosteric activator medchemexpress.comnih.gov, the principle of studying compound-protein interactions is applicable. Structure-activity relationship studies have indicated that the 4'-nitrogen of the imidazopyridine ring of this compound is important for interaction with Asp111 in AMPKβ2 isoforms nih.gov.

Kinase Selectivity Profiling and Off-Target Activity Assessment

Kinase selectivity profiling is essential to determine the specificity of this compound for AMPK and to identify any potential off-target activities against other kinases, which could lead to unwanted side effects reactionbiology.compromega.co.uk.

This compound is described as a potent, direct, allosteric activator of all 12 mammalian AMPK complexes medchemexpress.comnih.gov. It activates purified, recombinant AMPK complexes with higher potency and magnitude compared to AMP, with EC50 values ranging from approximately 1 to 60 nM medchemexpress.com. This compound exhibits higher affinity for β1-containing AMPK complexes (~1 to 6 nM) than for β2-containing complexes (~15 to 63 nM), but it is considered the most potent activator of β2 complexes reported to date medchemexpress.com. The synergistic activation observed with maximal AMP and this compound suggests distinct binding sites medchemexpress.com.

While primarily known for its AMPK activation, the possibility of off-target activities is a general consideration in drug discovery nih.govreactionbiology.com. Although one source mentions that this compound suffers from some off-target activities, it also notes that these are not anticipated to result in significant pharmacology at relevant exposures nih.gov. More recently developed activators like this compound are considered much more potent and therefore likely to be more specific than earlier compounds like A-769662, which had known off-target effects whiterose.ac.uk. Kinase selectivity profiling against a broad panel of kinases helps to identify any significant inhibition of unintended targets reactionbiology.compromega.co.uk.

Transcriptome Analysis (e.g., RNA-Seq) for Gene Expression Changes

Transcriptome analysis, particularly using RNA sequencing (RNA-Seq), is a powerful tool to comprehensively assess changes in gene expression profiles in response to this compound treatment rna-seqblog.combostongene.combiocompare.com. This can provide insights into the downstream cellular pathways and biological processes affected by the compound.

RNA-Seq services have been utilized to explore the potential targeted signaling pathways and analyze the expression of potential key genes in human pancreatic cancer cells treated with this compound lcsciences.comnih.govresearchgate.net. Analysis of RNA-Seq data from pancreatic cancer cells treated with this compound has shown that the compound inhibits multiple genes and pathways correlated with cancer progression lcsciences.com. Gene Ontology (GO) enrichment and KEGG pathway enrichment analyses have been performed on RNA-Seq data to identify significantly enriched biological processes and pathways lcsciences.com.

Unbiased transcriptome analysis in this compound-treated wild-type and AMPK-null hepatocytes has also been conducted to understand the AMPK-dependent gene expression changes induced by this compound themoonlight.iothemoonlight.iosciety.org. These studies revealed that an AMPK inhibitor could downregulate a significant percentage of this compound-stimulated AMPK-dependent genes sciety.org.

In Vivo Animal Models and Translational Studies

In vivo studies with MK-8722 have employed a variety of animal models to investigate its effects across different disease contexts, including cancer, metabolic disorders, chronic kidney disease, and pain. These studies aim to translate findings from in vitro experiments to a living system and assess the compound's impact on disease progression and physiological parameters.

Xenograft Mouse Models for Cancer Therapeutic Efficacy

Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, have been utilized to evaluate the antitumor efficacy of MK-8722. In a PANC-1 mouse xenograft model, administration of MK-8722 at 25 mg/kg per day resulted in a reduction in tumor volume and weight caymanchem.comlabchem.com.my. Another study using a nude mouse xenograft model with human epithelial ovarian cancer (EOC) cells (A2780 and OV90) demonstrated that oral administration of MK-8722 at 30 mg/kg every two days for 12 days significantly reduced mean tumor volume and weight compared to the control group thno.orgnih.gov. These findings suggest that MK-8722 possesses antitumor properties in vivo in certain cancer types.

Rodent Models (e.g., db/db mice, diet-induced obese mice) for Metabolic Studies

Rodent models of metabolic disorders, such as db/db mice and diet-induced obese (DIO) mice, have been instrumental in assessing the effects of MK-8722 on glucose homeostasis and other metabolic parameters.

In a mouse model of diabetes induced by a high-fat diet, MK-8722 decreased blood glucose levels in both fasting and glucose-challenged conditions when administered at doses of 10 and 30 mg/kg caymanchem.com. Studies in db/db mice, a model of type 2 diabetes mellitus with severe insulin (B600854) resistance, have shown that chronic daily administration of MK-8722 can improve hyperglycemia researchgate.netnih.gov. Specifically, a long-acting form of MK-8722 (referred to as LA1) administered at 10 mg/kg daily for two weeks led to significant reductions in non-fasting glucose levels in db/db mice nih.gov.

In eDIO mice, which exhibit hyperinsulinemia and slightly elevated blood glucose, MK-8722 treatment was compared to a β1-selective compound. These studies assessed the acute effects on fasting blood glucose levels over a 2-hour period nih.gov.

Chronic Kidney Disease (CKD) Mouse Models

Studies using CKD mouse models, such as the 5/6th nephrectomy model and the folic acid nephropathy model, have investigated the potential therapeutic benefits of MK-8722 in renal dysfunction. Research indicates that MK-8722, as an allosteric AMPK activator, can stimulate AMPK in the kidneys of CKD mouse models through a pathway independent of AMP sensing nih.govbiorxiv.orgfigshare.com. Treatment with MK-8722 significantly attenuates the deterioration of kidney function in CKD models nih.govbiorxiv.org. Evidence suggests that MK-8722 treatment can reduce proteinuria and significantly improve glomerular filtration rate in a progressive rat model of diabetic nephropathy researchgate.net. Histological analysis of kidneys from CKD mice treated with MK-8722 revealed reduced renal fibrosis biorxiv.orgfigshare.com.

Models of Incisional Pain and Hyperalgesia

Incisional pain models in mice have been used to explore the effects of MK-8722 on pain sensitivity and hyperalgesia. MK-8722 (30 mg/kg) has been shown to increase the paw withdrawal threshold in the von Frey test in mice, indicating a reduction in mechanical hypersensitivity caymanchem.com. While indirect AMPK activators like metformin (B114582) and narciclasine (B1677919) have shown effects on acute incision-induced mechanical hypersensitivity, direct AMPK activators such as MK-8722 and ZLN-024 primarily attenuated hyperalgesic priming in both male and female mice, without significantly impacting the initial mechanical hypersensitivity caused by acute incision nih.govresearchgate.net. This suggests a role for MK-8722 in preventing the transition to chronic pain states.

Glucose Homeostasis Assessment (e.g., ipGTT, MMTT, HbA1c, 1,5-Anhydroglucitol, Fructosamine)

Various methods for assessing glucose homeostasis have been employed in preclinical studies involving MK-8722. These include:

Intraperitoneal Glucose Tolerance Test (ipGTT): Used to evaluate the effect of acute MK-8722 administration on glucose tolerance in lean mice researchgate.net.

Mixed Meal Tolerance Test (MMTT): Studied in diabetic rhesus macaque monkeys to assess the effect of MK-8722 treatment on blood glucose levels both acutely and after chronic administration researchgate.netresearchgate.net.

HbA1c: Measured as an integrated measure of blood glucose over a longer period (typically 2-3 months in humans, shorter in animal models) researchgate.netnih.govkoreamed.org. Chronic treatment with MK-8722 in diabetic rhesus monkeys resulted in an average decrease in HbA1c researchgate.net.

1,5-Anhydroglucitol (1,5-AG): A biomarker reflecting glycemic excursions over a few days to 1-2 weeks researchgate.netnih.govkoreamed.orgfrontiersin.org. Levels of 1,5-AG responded appropriately to MK-8722 treatment in diabetic rhesus monkeys researchgate.net. Lower serum 1,5-AG levels are associated with high circulating glucose and glycosuria koreamed.org.

Fructosamine: Another biomarker providing an integrated measure of glycemia over a shorter timeframe (2-3 weeks) compared to HbA1c researchgate.netnih.govkoreamed.org. Fructosamine levels also responded to MK-8722 treatment in diabetic rhesus monkeys researchgate.net.

These assessments collectively provide a comprehensive picture of MK-8722's impact on glucose control in various metabolic models.

Here is a table summarizing some glucose homeostasis findings:

| Model Organism | Treatment Duration | Assessment Method | Key Finding | Source |

| High-fat diet mice | Not specified | Blood Glucose | Decreased fasting and glucose-challenged levels | caymanchem.com |

| db/db mice | 2 weeks (chronic) | Non-fasting Glucose | Significant reduction | nih.gov |

| Diabetic rhesus monkeys | 7 weeks (chronic) | MMTT | Significant improvement in glucose excursion | researchgate.net |

| Diabetic rhesus monkeys | 7 weeks (chronic) | HbA1c | Average 0.4% decrease | researchgate.net |

| Diabetic rhesus monkeys | Chronic | 1,5-Anhydroglucitol | Responded appropriately | researchgate.net |

| Diabetic rhesus monkeys | Chronic | Fructosamine | Responded appropriately | researchgate.net |

Investigation of Organ-Specific AMPK Activation and Downstream Effects

MK-8722 is described as a systemic, direct pan-activator of AMPK, capable of activating all 12 mammalian AMPK complexes medchemexpress.comfrontiersin.orgnih.gov. Studies have investigated its effects on AMPK activation and downstream pathways in various organs.

In primary mouse dorsal root ganglia (DRG), MK-8722 activated AMPK and increased levels of phosphorylated acetyl-CoA carboxylase 1 (Acc1) at concentrations of 0.1 and 10 µM caymanchem.com. In the kidneys of a CKD mouse model, MK-8722 activated AMPK nih.govbiorxiv.org.

Research has also explored the organ-specific transcriptional responses to pharmacological AMPK activation by MK-8722. While some transcriptional responses are common across tissues like skeletal muscle, cardiac muscle, adipose tissues, and liver, a considerable proportion are organ-specific plos.org. Sustained engagement of the AMPK β2-containing isoforms in skeletal muscle and subsequent stimulation of glucose transport into muscle is considered a key mechanism for the glucose-lowering efficacy of MK-8722 plos.org.

However, it has been noted that global activation of AMPK by MK-8722 has been observed to result in cardiomyocyte hypertrophy in rodents and rhesus monkeys, possibly due to the induction of cardiac glycogen (B147801) synthesis researchgate.netresearchgate.netportlandpress.comresearchgate.net. This highlights the importance of understanding organ-specific effects of pan-AMPK activators.

Here is a table outlining some observed organ-specific effects:

| Organ/Tissue | Observed Effect | Source |

| Primary mouse DRG | Activated AMPK, increased phosphorylated Acc1 | caymanchem.com |

| Kidneys (CKD mouse model) | Activated AMPK, attenuated deterioration of kidney function, reduced fibrosis | nih.govbiorxiv.orgfigshare.com |

| Skeletal Muscle | Sustained engagement of β2-containing isoforms, stimulated glucose transport | plos.org |

| Heart | Induced reversible cardiac hypertrophy, increased cardiac glycogen (in some models) | researchgate.netresearchgate.netportlandpress.comresearchgate.net |

Tissue Glycogen and Lipid Accumulation Analysis

Analysis of tissue glycogen and lipid accumulation is a critical component of preclinical metabolic research. AMPK activation by compounds like this compound is known to influence lipid metabolism, including the inhibition of de novo lipogenesis (DNL) through the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC). nih.govfrontiersin.org Studies with this compound have shown effects on lipid accumulation. For instance, in epithelial ovarian cancer cells, this compound treatment led to the accumulation of lipid droplets, which was linked to the downregulation of fatty acid synthase (FASN) and inhibition of lipophagy. thno.orgnih.gov Conversely, in a rat model of progressive diabetic nephropathy, this compound demonstrated a reduction in hepatic lipid accumulation. researchgate.net

A notable finding in preclinical studies with this compound has been the observation of increased cardiac glycogen accumulation in rodent and rhesus monkey models. alfa-chemistry.commedkoo.comnih.govnih.govresearchgate.net This effect is attributed to the systemic activation of AMPK, particularly the γ2 subunit-containing complexes which are predominantly expressed in the heart and are linked to glycogen storage cardiomyopathy when activated. nih.govnih.govportlandpress.com Analysis of cardiac tissue has revealed this increase in glycogen content following this compound administration. alfa-chemistry.comnih.gov

Advanced Imaging and Spectroscopy Techniques

Advanced imaging and spectroscopy techniques play a vital role in non-invasively assessing metabolic changes in vivo.

In vivo Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy is a technique used for real-time, non-invasive measurements of key energy metabolites in living subjects. researchgate.netresearchgate.netbiorxiv.org This includes quantifying levels of phosphocreatine (B42189) (PCr), inorganic phosphate (B84403) (Pi), and the alpha, beta, and gamma phosphate groups of ATP. biorxiv.org Although primarily mentioned in the context of preclinical Alzheimer's disease research using other compounds, the application of in vivo 31P-NMR for metabolic assessment is relevant to understanding the energetic effects of AMPK activators like this compound in preclinical models. researchgate.netresearchgate.netbiorxiv.org This technique can provide insights into the cellular energy status and how it is modulated by AMPK activation.

Another spectroscopic technique, Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy, has been used in perfused liver studies to probe hepatic glucose metabolism. nih.gov Experiments using 13C-labeled substrates have shown that this compound can decrease hepatic glucose uptake and glycogen synthesis while increasing 13C-βHBA production, consistent with its known effects on metabolic enzymes like glycogen synthase and acetyl-CoA carboxylase 2. nih.gov

Challenges in Translational Research for Systemic AMPK Activators

Translational research for systemic AMPK activators like this compound faces several challenges. The complexity of AMPK signaling, its involvement in numerous physiological processes, and the tissue-specific distribution of its various isoforms contribute to these difficulties. mdpi.compatsnap.comresearchgate.net

One significant challenge is achieving tissue selectivity. Systemic activation of AMPK can lead to unintended effects in various organs. frontiersin.orgnih.govpatsnap.comresearchgate.net For this compound, a key translational challenge identified in preclinical studies is the induction of cardiac hypertrophy and increased cardiac glycogen. alfa-chemistry.commedkoo.comnih.govnih.govresearchgate.net This adverse effect is thought to be a consequence of activating γ2-containing AMPK complexes in the heart. nih.govnih.govportlandpress.com

Furthermore, achieving sufficient affinity for the predominantly expressed AMPK complexes in target tissues, such as the liver, can be a challenge for ADaM site activators, potentially limiting therapeutic efficacy in conditions like MASLD (Metabolic dysfunction-associated steatotic liver disease). frontiersin.org While this compound is described as a pan-AMPK activator, isoform selectivity or preference among different systemic activators can vary and impact their effects in different tissues. nih.govnih.govportlandpress.com

The potential for off-target effects, particularly with indirect AMPK activators that might influence mitochondrial function, also presents a challenge. patsnap.com Although this compound is a direct activator, the broad activation of all AMPK complexes systemically can still lead to a wide range of downstream effects, some of which may be undesirable. researchgate.net Addressing these challenges may require the development of strategies to improve tissue selectivity, such as novel drug delivery technologies. frontiersin.orgpatsnap.com

Investigation of Physiological Outcomes and Mechanistic Divergences

Cardiac Remodeling and Glycogen (B147801) Accumulation in Preclinical Species

Studies in rodents and rhesus monkeys have shown that MK-8722 administration is associated with cardiac hypertrophy and an increase in cardiac glycogen. researchgate.netnih.gov This effect has been described as reversible and occurred without apparent functional cardiac sequelae in rhesus monkeys. nih.gov However, some pharmacological AMPK activators, including MK-8722, have been noted to cause cardiac hypertrophy, which is considered a potential side effect of pan-AMPK activation. researchgate.net

Interactive Data Table: Cardiac Effects of MK-8722 in Preclinical Species

| Species | Observed Effect | Glycogen Accumulation | Reversibility | Functional Sequelae |

| Rodents | Cardiac Hypertrophy | Increased Cardiac Glycogen | Not specified | Not specified |

| Rhesus Monkeys | Cardiac Hypertrophy | Increased Cardiac Glycogen | Reversible | None apparent |

Distinctive Features from PRKAG2 Mutations in Humans

The cardiac effects observed with MK-8722, specifically cardiac hypertrophy and glycogen accumulation, share some similarities with conditions caused by mutations in the PRKAG2 gene in humans. portlandpress.com PRKAG2 encodes the γ2 subunit of AMPK, and mutations in this subunit are known to cause constitutive AMPK activation, leading to glycogen storage diseases in humans. mdpi.com These mutations are associated with glycogen accumulation and deleterious effects on cardiac electrical properties, characteristic of familial hypertrophic cardiomyopathy and Wolff-Parkinson-White syndrome. mdpi.com

While both MK-8722 activation and PRKAG2 mutations involve AMPK activation and cardiac glycogen accumulation, the clinical manifestations can differ. PRKAG2 mutations are linked to specific cardiac electrical abnormalities and myopathy, which were not reported as apparent functional sequelae in the preclinical studies of MK-8722. nih.govmdpi.com This suggests potential divergences in the downstream effects or the nature of AMPK activation compared to the constitutive activation caused by specific genetic mutations.

Implications for Isoform-Specific AMPK Activation in Cardiac Tissue

AMPK is a heterotrimer composed of catalytic α, regulatory β, and nucleotide-sensing γ subunits, each with multiple isoforms, allowing for the formation of 12 distinct complexes. portlandpress.com MK-8722 is described as a pan-AMPK activator, capable of activating all 12 mammalian AMPK complexes. researchgate.netnih.gov The observation of cardiac hypertrophy with MK-8722, in contrast to the cardioprotective effects observed with other AMPK activators like AICAR or metformin (B114582) in certain contexts, highlights the potential implications of isoform-specific activation or the degree/duration of activation. researchgate.netfrontiersin.org

Studies have indicated that AMPK holoenzymes containing the α2 subunit may be primary mediators of the cardiac phenotype associated with γ2 mutations. frontiersin.org This suggests that the specific AMPK complexes activated by MK-8722 in cardiac tissue, and the extent of their activation, could contribute to the observed cardiac remodeling and glycogen accumulation. The carbohydrate-binding module (CBM) on the β subunit is involved in glycogen binding and can influence AMPK activity, further suggesting a complex interplay between glycogen levels, specific AMPK isoforms, and cardiac outcomes. mdpi.com

Absence of Hypoglycemia in Metabolic Efficacy Studies

Despite its ability to induce robust, durable, insulin-independent glucose uptake and glycogen synthesis in skeletal muscle, leading to improvements in glycemia, MK-8722 administration in preclinical models has shown no evidence of hypoglycemia. nih.gov This is a notable characteristic in the context of glucose-lowering agents and suggests a favorable safety profile regarding this specific adverse effect often associated with treatments for metabolic disorders. nih.govresearchgate.net

Comparison with Other AMPK Modulators (e.g., Metformin, AICAR, O304, PF-793)

MK-8722 can be compared to other known AMPK modulators such as metformin, AICAR, O304, and PF-793, which differ in their mechanisms of action and observed physiological effects. nih.govresearchgate.netnih.govmdpi.com

Differences in Activation Mechanisms (Direct vs. Indirect)

AMPK can be activated through direct or indirect mechanisms. nih.govmdpi.com Indirect activators, such as metformin, typically function by increasing intracellular AMP and ADP levels, often through inhibiting mitochondrial complex I, which leads to the phosphorylation of AMPK at Thr172 by upstream kinases like LKB1. nih.govresearchgate.netnih.gov AICAR is another indirect activator that is metabolized to AICA-ribotide, mimicking AMP and activating AMPK. researchgate.nete-dmj.org

In contrast, MK-8722 is described as a potent, direct, allosteric activator that binds to the AMPK complex, specifically at the allosteric drug and metabolite (ADaM) site located between the α and β subunits, to increase kinase activity. researchgate.netportlandpress.comnih.govnih.gov O304 is also considered a pan-AMPK activator with a direct effect, preventing the dephosphorylation of p-αThr172 by inhibiting protein phosphatase 2C (PP2C). researchgate.net PF-793 is another allosteric activator that interacts with the ADaM site. nih.gov

Interactive Data Table: Activation Mechanisms of AMPK Modulators

| Compound | Mechanism of Activation | Classification | Primary Target/Site |

| MK-8722 | Direct, allosteric activation | Direct Activator | ADaM site (α/β interface) |

| Metformin | Increases AMP/ADP levels (inhibits Mito CI) | Indirect Activator | Upstream kinases (LKB1) |

| AICAR | Metabolized to AMP mimetic | Indirect Activator | γ-subunit (nucleotide binding) |

| O304 | Direct, inhibits PP2C dephosphorylation | Direct Activator | p-αThr172 (prevents dephosphorylation) |

| PF-793 | Direct, allosteric activation | Direct Activator | ADaM site (α/β interface) |

Efficacy and Safety Profile Comparisons

Comparisons of MK-8722 with other AMPK modulators reveal differences in their efficacy and safety profiles, particularly concerning cardiac effects and glucose homeostasis.

MK-8722 has shown robust insulin-independent glucose uptake and glycogen synthesis in skeletal muscle, leading to improved glucose homeostasis without inducing hypoglycemia. nih.gov However, it is associated with cardiac hypertrophy and increased cardiac glycogen in preclinical species. researchgate.netnih.gov

Metformin, a widely used indirect AMPK activator, improves insulin (B600854) resistance and hyperglycemia and has shown cardioprotective effects in various models. frontiersin.orgresearchgate.net Its mechanism involves inhibiting mitochondrial complex I, leading to increased AMP/ATP ratios and LKB1-mediated AMPK activation. nih.govresearchgate.netnih.gov

AICAR, another indirect activator, also promotes glucose uptake and glycogen synthesis in skeletal muscle and has shown cardioprotective effects. frontiersin.orgresearchgate.nete-dmj.org However, the effects of MK-8722 on muscle histology were reported to be greater than AICAR in one study, although the peak of AMPK phosphorylation was lower with MK-8722. researchgate.net

O304, a direct pan-AMPK activator, has been shown to improve glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients without inducing cardiac hypertrophy. researchgate.net This contrasts with the cardiac hypertrophy observed with MK-8722. researchgate.netnih.gov O304's mechanism involves preventing p-αThr172 dephosphorylation. researchgate.net

PF-793, another direct allosteric activator, also increases glucose uptake in skeletal muscle in an AMPK-dependent and insulin-independent manner, similar to MK-8722 and O304. researchgate.netnih.gov However, PF-793 showed limited chronic effects on blood glucose levels and, like MK-8722, promoted cardiac hypertrophy in preclinical species, posing a challenge for clinical development. nih.gov

These comparisons highlight that while several compounds can activate AMPK, their specific mechanisms, target complexes, and downstream effects can vary, leading to distinct physiological outcomes, particularly concerning cardiac remodeling and the risk of hypoglycemia.

Interactive Data Table: Comparative Physiological Outcomes

| Compound | Glucose Uptake (Skeletal Muscle) | Glycogen Synthesis (Skeletal Muscle) | Hypoglycemia Risk | Cardiac Hypertrophy | Cardiac Glycogen |

| MK-8722 | Robust, Insulin-Independent | Robust | Absent | Observed | Increased |

| Metformin | Improved Insulin Sensitivity | Involved | Low | Cardioprotective | Not specified |

| AICAR | Promotes | Promotes | Not specified | Cardioprotective | Not specified |

| O304 | Increased, Insulin-Independent | Not specified | Not specified | Absent | Not specified |

| PF-793 | Increased, Insulin-Independent | Not specified | Not specified | Observed | Not specified |

Future Research Directions and Unanswered Questions

Development of Isoform-Specific AMPK Activators to Mitigate Off-Target Effects

AMPK exists as multiple heterotrimeric complexes with varying tissue distribution and potentially distinct physiological roles. frontiersin.orgacu.edu.auahajournals.org MK8722 is a pan-AMPK activator, meaning it activates all 12 mammalian AMPK complexes. medchemexpress.comadooq.comglpbio.comtargetmol.com While this broad activation can be beneficial, it may also lead to off-target effects in tissues where specific AMPK isoforms play different or even opposing roles. For instance, chronic pan-activation of AMPK has been associated with cardiac hypertrophy in some studies, precluding pan activators from clinical trials for certain conditions. acu.edu.auahajournals.orgpatsnap.com

Future research is needed to develop isoform-specific AMPK activators that can selectively target particular tissues or cellular pathways while minimizing effects on others. acu.edu.aupatsnap.com Advances in high-throughput screening and structural biology are paving the way for the design of such molecules. patsnap.com Identifying compounds with preference for specific α, β, or γ subunit combinations, such as α2β2γ3 in skeletal muscle for T2DM treatment, could enhance therapeutic specificity and reduce adverse outcomes. acu.edu.auportlandpress.com Although this compound shows higher affinity for β1-containing complexes, it is also a potent activator of β2 complexes, highlighting the need for even greater selectivity in future compounds. medchemexpress.comglpbio.comtargetmol.com

Elucidation of Specific SARS-CoV-2 Protein Interactions with AMPK Pathway

While studies have shown that SARS-CoV-2 infection can impair AMPK signaling and that this compound has antiviral activity, the precise mechanisms by which specific SARS-CoV-2 proteins interact with and modulate the AMPK pathway are not fully elucidated. frontiersin.orgmdpi.comembopress.org Research has indicated that the SARS-CoV-2 spike protein 1 (S1) can impair AMPK signaling in microvascular endothelial cells via ACE2, leading to increased adhesive molecule expression. frontiersin.org Additionally, phosphorylation changes involved in AMPK signaling have been observed in cell lines expressing the SARS-CoV-2 protein NSP3. embopress.org

Further research is required to identify all SARS-CoV-2 proteins that directly or indirectly interact with AMPK or its upstream and downstream components. Understanding these specific protein-protein interactions and their functional consequences on AMPK activity and downstream pathways could reveal novel targets for therapeutic intervention. This knowledge could also help in designing more effective antiviral strategies that specifically counteract the viral manipulation of cellular energy metabolism and immune responses.

Advanced Structural Biology to Inform Novel Activator Design

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, have been instrumental in understanding the binding sites of AMPK activators. portlandpress.comcore.ac.uknih.govresearchgate.net this compound is known to bind to the ADaM site at the α-β subunit interface. frontiersin.orgportlandpress.comjci.org However, a complete understanding of how different AMPK isoforms affect activator binding and the resulting conformational changes is still evolving.

Advanced structural studies of this compound bound to various AMPK isoform combinations are needed to provide detailed insights into the molecular determinants of binding affinity and activation. portlandpress.comportlandpress.com This structural information can then be used to inform the rational design of novel AMPK activators with improved potency, specificity for desired isoforms, and potentially altered pharmacokinetic properties. Understanding the subtle structural differences between isoforms and how they interact with small molecules at the ADaM site or other potential allosteric sites is crucial for developing the next generation of AMPK-targeted therapeutics.

Long-Term Efficacy and Safety Profiling in Chronic Disease Models

While chronic efficacy of this compound has been observed in short-term studies in rodent models of dysmetabolic and diabetic conditions, the long-term effects of sustained AMPK activation by this compound in chronic disease models require more extensive investigation. medchemexpress.comglpbio.comtargetmol.com Understanding the long-term efficacy involves assessing whether the beneficial effects are maintained over extended periods and if tachyphylaxis or compensatory mechanisms develop.

Profiling in chronic disease models should focus on the sustained impact of this compound on disease progression, relevant biomarkers, and physiological functions over the lifespan of the model organism. This includes evaluating its continued effectiveness in glucose control, lipid metabolism, and other relevant pathological processes in models of chronic metabolic diseases, neurodegeneration, or other conditions where AMPK activation is hypothesized to be beneficial. caymanchem.comnih.govoup.com While not focusing on clinical safety profiles, these studies in models can provide insights into potential long-term physiological adaptations or consequences of chronic AMPK activation. For example, some studies in mice with activating mutations in AMPKγ2 have shown increased renal inflammation and cyst formation when fed a high-fat diet, suggesting potential detrimental effects of long-term activation in certain contexts. portlandpress.com

Exploration of Novel Therapeutic Combinations with this compound

Given that many diseases involve complex multifactorial pathways, exploring the potential for synergistic therapeutic effects by combining this compound with other pharmacological agents is a critical area for future research. Combining AMPK activators with drugs targeting complementary pathways, such as mTOR inhibitors, SIRT1 activators, or anti-inflammatory agents, could potentially enhance therapeutic outcomes and allow for lower doses of each compound, potentially reducing individual compound-related effects. patsnap.com